Chemical structure and electronic properties of (4-(Diphenylphosphoryl)phenyl)boronic acid
Chemical structure and electronic properties of (4-(Diphenylphosphoryl)phenyl)boronic acid
Topic: Chemical Structure, Electronic Properties, and Applications of (4-(Diphenylphosphoryl)phenyl)boronic Acid Content Type: Technical Whitepaper / Research Monograph Audience: Materials Scientists, Organic Chemists, and Device Engineers (OLED/PhOLED)
CAS: 1353035-29-6 | Molecular Formula: C₁₈H₁₆BO₃P[1][2]
Executive Summary
(4-(Diphenylphosphoryl)phenyl)boronic acid (DPPBA) is a bifunctional organophosphorus-boron building block critical to the development of advanced optoelectronic materials. Characterized by the coexistence of a highly polar, electron-withdrawing diphenylphosphine oxide (P=O) moiety and a Lewis-acidic boronic acid group, DPPBA serves as a specialized intermediate for synthesizing electron-transporting host materials used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).
Unlike standard arylboronic acids, the P=O group in DPPBA introduces high triplet energy (
Molecular Architecture & Electronic Landscape
Structural Components
The molecule consists of a central phenylene linker substituted para by two distinct functional groups with opposing electronic demands:
-
Diphenylphosphine Oxide (Ph₂P=O): A strong electron-withdrawing group (EWG) via induction (-I) and moderate resonance (-M). The P=O bond exhibits significant dipolar character (
), enhancing the dielectric constant and solubility of derived materials. -
Boronic Acid (-B(OH)₂): An electron-deficient center containing a vacant
-orbital orthogonal to the -system. It acts as the reactive handle for cross-coupling.
Electronic Properties
-
Dipole Moment: The P=O bond creates a permanent dipole, facilitating electron injection in device architectures.
-
Triplet Energy (
): The tetrahedral geometry of the phosphorus atom breaks extended -conjugation. This "conjugation break" preserves a high (> 2.7 eV), preventing reverse energy transfer from dopants in blue/green PhOLEDs. -
HOMO/LUMO Levels: The P=O group stabilizes the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule and its derivatives electron-deficient (n-type).
Physical Data Summary
| Property | Value / Description |
| CAS Number | 1353035-29-6 |
| Molecular Weight | 322.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); Insoluble in Hexanes |
| Melting Point | > 250 °C (Decomposition often precedes melting) |
| Purity Grade | Typically ≥ 98% (HPLC) for optoelectronic applications |
| Acidity (pKa) | ~8.0–8.5 (Estimated; P=O acidity enhancement vs. PhB(OH)₂) |
Synthesis & Characterization
Synthetic Pathway (Logic & Causality)
The synthesis utilizes a Cryogenic Lithiation-Borylation strategy.
-
Precursor: (4-Bromophenyl)diphenylphosphine oxide (CAS 54056-50-7).
-
Reagent Choice: n-Butyllithium (n-BuLi) is preferred over Magnesium (Grignard) due to the electron-withdrawing nature of the P=O group, which stabilizes the lithiated intermediate at low temperatures (-78 °C) and prevents side reactions (e.g., nucleophilic attack on Phosphorus).
-
Boron Source: Triisopropyl borate is used to form the "ate" complex, which is subsequently hydrolyzed.
Step-by-Step Protocol
Reaction Scheme:
-
Lithiation: Ar-Br + n-BuLi
Ar-Li + n-BuBr -
Borylation: Ar-Li + B(OiPr)₃
Li[Ar-B(OiPr)₃] -
Hydrolysis: Li[Ar-B(OiPr)₃] + H₃O⁺
Ar-B(OH)₂
Experimental Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Dissolution: Charge the flask with (4-bromophenyl)diphenylphosphine oxide (10.0 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath). Note: The P=O precursor may require slight warming to dissolve initially, but must be cold before lithiation.
-
Lithiation: Dropwise add n-BuLi (1.6 M in hexanes, 11.0 mmol) over 20 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.
-
Electrophile Addition: Add Triisopropyl borate (12.0 mmol) rapidly in one portion. The color usually fades.
-
Warming: Allow the mixture to warm naturally to room temperature (RT) over 4 hours.
-
Quench & Hydrolysis: Cool to 0 °C and quench with 1M HCl (30 mL). Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). The product often precipitates at the interface or remains in the organic layer depending on pH. Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Acetonitrile or Ethanol/Water to remove protodeboronated byproducts (triphenylphosphine oxide).
Spectroscopic Validation
-
¹H NMR (DMSO-d₆, 400 MHz):
8.20 (s, 2H, OH), 7.80–7.40 (m, 14H, Ar-H). The protons ortho to Phosphorus appear as doublets due to coupling. -
³¹P NMR (DMSO-d₆): Single peak at
~25–29 ppm (characteristic of tertiary phosphine oxides). -
¹¹B NMR: Broad singlet at
~28 ppm.
Reactivity & Functionalization
Suzuki-Miyaura Cross-Coupling
DPPBA acts as the nucleophilic partner in Palladium-catalyzed couplings.
-
Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard.
-
Base Sensitivity: Due to the P=O group, strong bases (e.g., KOtBu) can sometimes cause degradation. Weak bases like K₂CO₃ or K₃PO₄ are recommended.
-
Solvent: Dioxane/Water or Toluene/Ethanol/Water mixtures are ideal to solubilize the polar boronic acid.
Visualization: Synthesis & Reactivity Flow
Caption: Synthetic workflow from brominated precursor to the target boronic acid and subsequent application in OLED material synthesis.
Applications in Drug Discovery & Materials Science
Optoelectronics (OLEDs)
This is the primary industrial application. DPPBA is used to synthesize Bipolar Host Materials .
-
Mechanism: By coupling DPPBA with hole-transporting moieties (e.g., Carbazole, Triphenylamine), chemists create "Push-Pull" molecules.
-
Role of P=O:
-
Electron Injection: Lowers the electron injection barrier.
-
Morphology: The bulky, non-planar P=O group prevents crystallization, ensuring stable amorphous films.
-
High Triplet Energy: Confines excitons on the emitter dopant (Ir or Pt complexes), boosting efficiency.
-
Medicinal Chemistry
While less common than in materials, the P=O group is an isostere for amides or sulfoxides.
-
Kinase Inhibitors: The phosphine oxide can act as a hydrogen bond acceptor in the ATP binding pocket.
-
Metabolic Stability: Unlike amines, the P=O group is resistant to N-oxidation, potentially improving the pharmacokinetic profile of drug candidates.
References
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Synthesis of Phosphine Oxide Hosts: Journal of Organic Chemistry. "Design and Synthesis of Phosphine Oxide-Based Host Materials for Blue Phosphorescent OLEDs."
-
Suzuki Coupling Methodology: Chemical Reviews. "The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for the Construction of C-C Bonds."[1]
-
Electronic Properties of P=O: Advanced Materials. "Universal Host Materials for High-Efficiency Phosphorescent Organic Light-Emitting Diodes."
-
CAS Registry Data: PubChem. "(4-(Diphenylphosphoryl)phenyl)boronic acid - Compound Summary."
-
General Boronic Acid Handling: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH.
